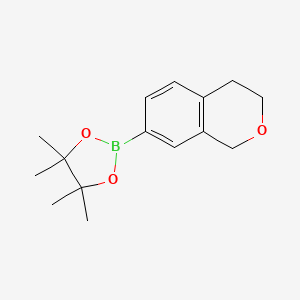
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as ITD, is a boron-containing compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its ability to selectively and efficiently modify biomolecules, making it a valuable tool in various fields such as biochemistry, pharmacology, and biotechnology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of isochroman-7-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a palladium catalyst.
Starting Materials
Isochroman-7-ol, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Base (e.g. potassium carbonate), Palladium catalyst (e.g. palladium acetate)
Reaction
Step 1: Dissolve isochroman-7-ol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent (e.g. toluene)., Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir for a period of time (e.g. 1 hour) to deprotonate the isochroman-7-ol., Step 3: Add a palladium catalyst (e.g. palladium acetate) to the reaction mixture and stir for a period of time (e.g. 24 hours) to catalyze the coupling reaction between the isochroman-7-ol and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane., Step 4: Purify the product by column chromatography or other suitable method to obtain 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
作用机制
The mechanism of action of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a reversible covalent bond between the boronic acid group of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and the diol groups present in biomolecules. This interaction is highly specific and selective, as boronic acid groups have a higher affinity for diol groups compared to other functional groups. This specificity allows for the targeted modification of biomolecules without affecting other components in the system.
生化和生理效应
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have minimal toxic effects on cells and tissues, making it a safe and effective tool for scientific research. However, the introduction of boronic acid groups into biomolecules can affect their function and stability, which must be carefully considered when using 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Additionally, the modification of biomolecules with 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can alter their interactions with other molecules in the system, which can have downstream effects on cellular processes.
实验室实验的优点和局限性
One major advantage of using 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments is its high selectivity and specificity for diol-containing biomolecules. This allows for the targeted modification of these molecules without affecting other components in the system. Additionally, 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is easily accessible and can be synthesized in large quantities, making it a cost-effective tool for scientific research.
However, the use of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane also has some limitations. The modification of biomolecules with 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can affect their function and stability, which must be carefully considered when using this compound. Additionally, the specificity of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for diol-containing biomolecules can limit its applications in systems where these molecules are not present.
未来方向
The potential applications of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research are vast and varied. Some possible future directions for the use of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
1. Development of new methods for the targeted modification of biomolecules using 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2. Exploration of the potential applications of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in drug delivery and bioimaging
3. Investigation of the effects of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane modification on the function and stability of biomolecules
4. Development of new biosensors and diagnostic tools using 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-modified biomolecules
5. Optimization of the synthesis method for 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to improve yield and purity.
Conclusion
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has shown great potential for use in scientific research. Its high selectivity and specificity for diol-containing biomolecules make it a valuable tool for the targeted modification of these molecules. While there are some limitations to its use, the potential applications of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various fields such as biochemistry, pharmacology, and biotechnology make it an exciting area of research for the future.
科学研究应用
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied extensively for its ability to selectively modify biomolecules such as proteins, nucleic acids, and carbohydrates. This compound can be used to introduce boronic acid groups into these biomolecules, which can then be used for various applications such as drug delivery, bioimaging, and biosensing. For example, 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used to selectively label glycoproteins in living cells, allowing for the visualization and study of these molecules in their natural environment.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-6-5-11-7-8-17-10-12(11)9-13/h5-6,9H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFUBALVXIEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCOC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1643572-75-1 | |
| Record name | 2-(3,4-dihydro-1H-2-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)
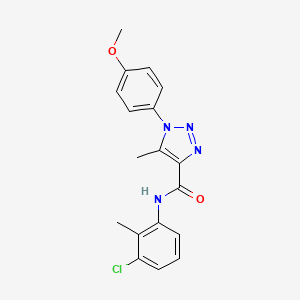
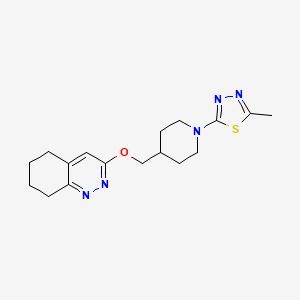
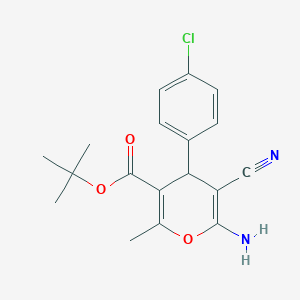
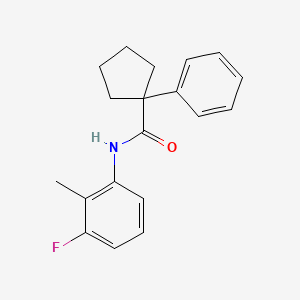
![(4-chlorophenyl)(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2923422.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)
![6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2923428.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)
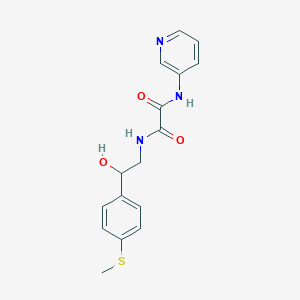
![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine](/img/structure/B2923434.png)
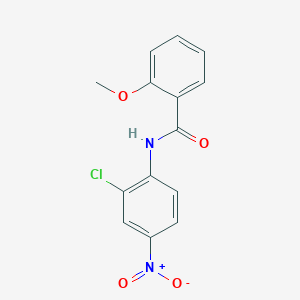
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2923436.png)